molecular formula C16H12BrClN2OS B6021531 2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one

2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one

Cat. No. B6021531
M. Wt: 395.7 g/mol
InChI Key: MACOJAMHJFIDRF-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinones, which are known to possess diverse biological activities. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and α-glucosidase.
Biochemical and Physiological Effects:
This compound has been shown to possess diverse biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers, such as MDA and NO. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. Additionally, it has been shown to reduce blood glucose levels and to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities and its potential as a lead compound for the development of novel drugs. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one. These include the optimization of its synthesis and the development of more potent derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases, including cancer and diabetes.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 4-bromoaniline to form the corresponding Schiff base. This Schiff base is then reacted with mercaptoacetic acid to yield the thiazolidinone derivative. The synthesis of this compound has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to possess diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic activities. It has been used as a lead compound for the development of novel drugs targeting various diseases.

properties

IUPAC Name

2-(4-bromophenyl)imino-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2OS/c17-11-5-7-12(8-6-11)19-16-20-15(21)14(22-16)9-10-3-1-2-4-13(10)18/h1-8,14H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACOJAMHJFIDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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